

Spectroscopic Profile of Hexyl Salicylate: A Technical Guide

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Compound of Interest

Compound Name: *Hexyl salicylate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **hexyl salicylate**, a common fragrance ingredient. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers in various scientific fields.

Spectroscopic Data Summary

The quantitative spectroscopic data for **hexyl salicylate** are summarized in the tables below for easy reference and comparison.

Table 1: Mass Spectrometry (MS) Data

Parameter	Value	Source
Molecular Formula	C ₁₃ H ₁₈ O ₃	PubChem[1]
Molecular Weight	222.28 g/mol	PubChem[1]
Ionization Mode	Electron Ionization (EI)	PubChem[1], NIST[2]
Major Fragment Ions (m/z)	Relative Intensity (%)	Source
120.0	99.99	PubChem[1]
138.0	42.02	PubChem[1]
121.0	28.20	PubChem[1]
43.0	23.71	PubChem[1]
92.0	14.10	PubChem[1]
222.0 (M ⁺)	11.64	PubChem[1]

Table 2: Infrared (IR) Spectroscopy Data

Technique	NEAT	Source
Functional Group	Characteristic Absorption (cm ⁻¹)	Reference
O-H Stretch (Phenolic)	Broad, ~3100-3300	General Ester IR Data[3]
C-H Stretch (Aromatic)	~3000-3100	General Ester IR Data[3]
C-H Stretch (Aliphatic)	~2850-2960	General Ester IR Data[3]
C=O Stretch (Ester)	~1680-1700	General Ester IR Data[3]
C=C Stretch (Aromatic)	~1450-1600	General Ester IR Data[3]
C-O Stretch (Ester)	~1200-1300	General Ester IR Data[3]

Note: Specific peak values from experimental spectra are not publicly available. The data presented are characteristic ranges for the functional groups present in **hexyl salicylate**.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Publicly available, experimentally determined ^1H and ^{13}C NMR data for **hexyl salicylate** are currently limited. However, Sigma-Aldrich offers a digital Reference Material for this compound on their ChemisTwin® platform, which can be used for sample identity confirmation and quantification via online comparison with an NMR spectrum.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not fully available in the public domain. However, based on the information provided in the data sources and general laboratory practices, the following methodologies are representative of how such data would be obtained.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like **hexyl salicylate**.

Instrumentation: A typical setup would involve a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. Instruments such as the HITACHI M-80 or M-80B have been used to acquire data for **hexyl salicylate**.^[1]

Sample Preparation: A dilute solution of **hexyl salicylate** in a volatile organic solvent (e.g., hexane or ethyl acetate) is prepared.

Gas Chromatography (GC) Parameters:

- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
- Injector Temperature: Typically 250-280 °C.
- Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For example, starting at 60°C, holding for a few minutes, then ramping up to 280-300°C.

- Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Parameters:

- Ionization: Electron Ionization (EI) at a standard energy of 70 eV.[\[1\]](#)
- Mass Analyzer: Quadrupole or Ion Trap.
- Scan Range: A mass-to-charge ratio (m/z) range of approximately 40-400 amu to detect the molecular ion and its fragments.

Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The available data for **hexyl salicylate** was obtained using the NEAT technique.[\[1\]](#)

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (NEAT): A drop of the neat liquid **hexyl salicylate** is placed directly onto the FT-IR spectrometer's sample holder, typically a diamond or zinc selenide ATR (Attenuated Total Reflectance) crystal.

Data Acquisition:

- A background spectrum of the clean, empty sample holder is recorded.
- The sample is applied, and the sample spectrum is recorded.
- The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- Spectra are typically collected over a range of 4000 to 400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data for **hexyl salicylate** is not readily available, a general protocol for acquiring ^1H and ^{13}C NMR spectra of an aromatic ester is as follows.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

- Approximately 5-10 mg of **hexyl salicylate** is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.
- The solution is transferred to a clean, dry 5 mm NMR tube.

^1H NMR Data Acquisition:

- The spectrometer is tuned and locked onto the deuterium signal of the solvent.
- A standard one-pulse experiment is performed to acquire the ^1H spectrum.
- Key parameters include the spectral width, number of scans, and relaxation delay.

^{13}C NMR Data Acquisition:

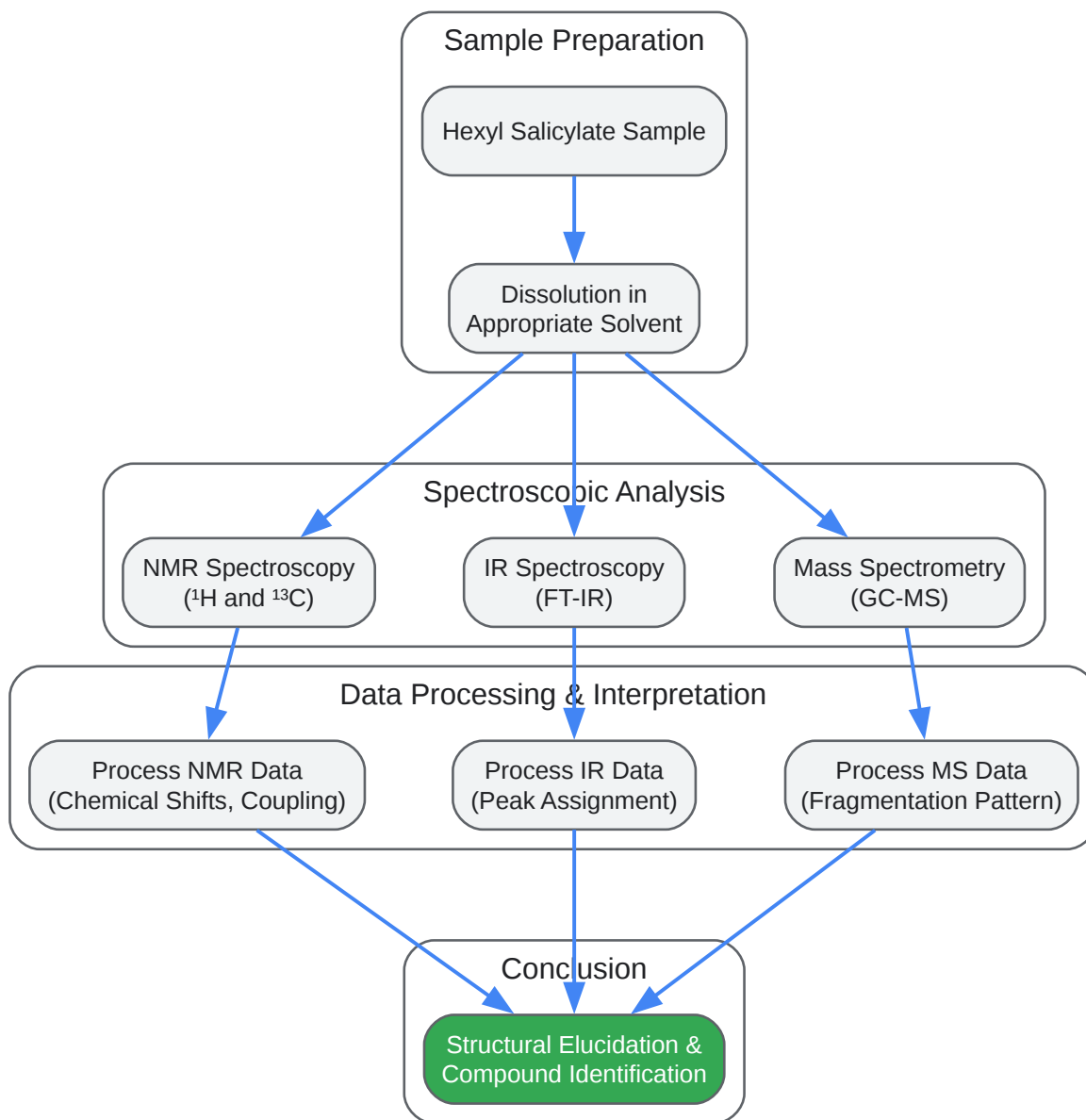
- A proton-decoupled experiment is typically used to simplify the spectrum by removing the splitting caused by attached protons.
- Due to the lower natural abundance of ^{13}C , a larger number of scans is required to obtain a good signal-to-noise ratio compared to ^1H NMR.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for obtaining and analyzing spectroscopic data for a chemical compound like **hexyl salicylate**.

General Spectroscopic Analysis Workflow



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General workflow for spectroscopic analysis.

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